7-(2,6-Difluorophenyl)-7-oxoheptanoic acid

Description

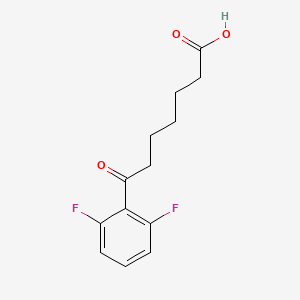

Structure

3D Structure

Properties

IUPAC Name |

7-(2,6-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXCQOKBQBPPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645339 | |

| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-49-9 | |

| Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 2,6 Difluorophenyl 7 Oxoheptanoic Acid

Retrosynthetic Disconnections and Strategic Planning for Complex Organic Architectures

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For 7-(2,6-difluorophenyl)-7-oxoheptanoic acid, two primary retrosynthetic disconnections are most logical.

Disconnection 1: Aryl-Carbonyl Bond (C-C Bond) : The most prominent disconnection is at the bond between the carbonyl carbon and the 2,6-difluorophenyl ring. This approach simplifies the molecule into two key synthons: a 2,6-difluorophenyl nucleophile (or electrophile) and a 7-carbon chain containing an electrophilic carbonyl group at one end and a carboxylic acid (or a precursor) at the other. This strategy allows for the late-stage introduction of the fluorinated aryl moiety, which can be advantageous.

Disconnection 2: Aliphatic Chain (C-C Bonds) : A second strategy involves disconnecting the C5-C6 bond of the heptanoic acid chain. This leads to a precursor containing the 2,6-difluorophenyl ketone and a five-carbon chain, which can be coupled with a two-carbon unit that incorporates the carboxylic acid functionality.

These disconnections lead to the strategic planning of convergent syntheses, where different fragments of the molecule are prepared separately before being combined in the final steps.

Elaboration of the 7-Oxoheptanoic Acid Chain

The construction of the seven-carbon chain bearing both a ketone and a carboxylic acid at its termini is a critical phase of the synthesis. This can be achieved through various carbon-carbon bond-forming reactions followed by functional group manipulations.

Grignard Reactions : A powerful method involves the reaction of a Grignard reagent with a suitable electrophile. For instance, a Grignard reagent derived from a 5-halopentanoate ester can be reacted with a 2,6-difluorophenyl-containing electrophile. Alternatively, a patent for a similar structure, 7-chloro-2-oxoheptanoic acid, describes making a Grignard reagent from 1-bromo-5-chloropentane (B104276) and adding it to diethyl oxalate, followed by hydrolysis to yield the ketoacid. google.com This highlights the utility of Grignard reagents for constructing such frameworks.

Wittig Reaction : The Wittig reaction can be used to extend a carbon chain by forming a carbon-carbon double bond, which can then be further functionalized. For example, an aldehyde could be reacted with a phosphorus ylide containing the remainder of the carbon chain. The resulting alkene can then be oxidatively cleaved or hydrogenated and oxidized to yield the desired ketone and carboxylic acid functionalities.

Aldol (B89426) Condensations : Aldol condensation involves the reaction of an enolate with a carbonyl compound. While typically used for forming β-hydroxy carbonyl compounds, variations of this reaction can be adapted for chain elongation, although it might require more steps to achieve the final 7-oxoheptanoic acid structure.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction | Reaction of an organomagnesium halide (Grignard reagent) with an electrophile like an ester or acyl chloride. | Highly effective for C-C bond formation; versatile. | Sensitive to acidic protons and certain functional groups; requires anhydrous conditions. |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. | Forms C=C bonds with high reliability and stereochemical control. | Requires subsequent steps (e.g., oxidation) to form the ketone and acid; produces triphenylphosphine (B44618) oxide as a byproduct. |

| Aldol Condensation | Reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. | Excellent for forming C-C bonds adjacent to carbonyl groups. | May lead to complex mixtures (self-condensation, multiple products); may require multiple steps for this specific target. |

Once the carbon skeleton is assembled, selective oxidation reactions are often necessary to install the ketone and carboxylic acid groups. vanderbilt.edu

Formation of the Ketone : If the synthesis proceeds through a secondary alcohol intermediate at the C7 position, it can be oxidized to the corresponding ketone. A variety of reagents can accomplish this transformation, including chromium-based reagents like Pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone). Milder, more modern methods are also available to avoid over-oxidation or side reactions.

Formation of the Carboxylic Acid : The carboxylic acid moiety is typically formed by the oxidation of a primary alcohol or an aldehyde. organic-chemistry.orgorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. vanderbilt.edu A two-step process involving the oxidation of a primary alcohol to an aldehyde (e.g., using PCC) followed by further oxidation to the carboxylic acid (e.g., using sodium chlorite) offers a high degree of control. organic-chemistry.orgresearchgate.netnih.gov Hydrolysis of a terminal nitrile or ester group is another common and effective strategy.

| Transformation | Reagent | Typical Conditions | Selectivity |

|---|---|---|---|

| Primary Alcohol → Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Strong, can cleave C-C bonds |

| Primary Alcohol → Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Strong, acidic conditions |

| Aldehyde → Carboxylic Acid | Sodium Chlorite (NaClO₂) | Buffered, aqueous solution | Highly selective for aldehydes |

| Secondary Alcohol → Ketone | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Stops at the ketone/aldehyde stage |

Introduction of the 2,6-Difluorophenyl Moiety

The introduction of the sterically hindered and electron-deficient 2,6-difluorophenyl group requires specific and robust synthetic methods. This can be achieved either by forming the aryl-carbon bond via a cross-coupling reaction or by starting with a molecule that already contains this aromatic fragment.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgwordpress.comyoutube.comtaylorandfrancis.com

Suzuki-Miyaura Coupling : This is a highly versatile reaction that couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.org To synthesize the target molecule, 2,6-difluorophenylboronic acid could be coupled with a 7-halo-7-oxoheptanoic acid derivative (e.g., an acid chloride or ester) under palladium catalysis. The reaction is known for its tolerance of a wide range of functional groups. claremont.edu

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.orgmychemblog.com A possible route could involve reacting 1,3-difluoro-2-iodobenzene with an unsaturated heptenoic acid derivative. The resulting coupled product would then need further functional group manipulation to install the ketone at the correct position. This method is generally selective for forming bonds at the less substituted end of the double bond. mdpi.comnih.gov

| Reaction | Coupling Partners | Catalyst/Base | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid (e.g., 2,6-difluorophenylboronic acid) + Organohalide | Palladium complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Na₂CO₃) | High functional group tolerance; mild reaction conditions; boronic acids are often stable and commercially available. libretexts.orgacs.org |

| Heck | Alkene + Organohalide (e.g., 2,6-difluoroiodobenzene) | Palladium complex (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Excellent for vinylation of aryl halides; regioselectivity can be controlled. wikipedia.org |

An alternative and often highly efficient approach is to use a commercially available starting material that already incorporates the 2,6-difluorophenyl moiety. alfa-chemistry.comresearchgate.netbeilstein-journals.orgyoutube.comwikipedia.org This avoids the need for a late-stage cross-coupling reaction, which can sometimes be low-yielding with sterically hindered substrates.

Friedel-Crafts Acylation : A classic method is the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923). The aromatic ring can be acylated with a derivative of heptanedioic acid, such as the mono-acid chloride mono-ester. This directly installs the seven-carbon chain onto the aromatic ring, forming the ketone in the process. The remaining ester group can then be hydrolyzed to yield the final carboxylic acid.

Reaction with Organometallics : Another strategy involves reacting an organometallic reagent derived from 1,3-difluorobenzene (e.g., 2,6-difluorophenyllithium) with an appropriate electrophile. For example, reaction with the mono-acid chloride mono-ester of pimelic acid (heptanedioic acid) would form the ketone directly. Subsequent hydrolysis of the ester would yield the target molecule.

| Building Block | Potential Use in Synthesis |

|---|---|

| 1,3-Difluorobenzene | Starting material for Friedel-Crafts acylation or formation of an organometallic reagent. |

| 2,6-Difluorobenzoic acid | Can be converted to an acyl chloride or other activated species for coupling reactions. researchgate.net |

| 2,6-Difluorobenzaldehyde | Can be a starting point for chain elongation reactions, such as a Grignard or Wittig reaction. |

| 2,6-Difluorophenylboronic acid | Key reagent for Suzuki-Miyaura cross-coupling reactions. claremont.edu |

Advanced Catalytic Approaches in the Synthesis of this compound

The introduction of the 2,6-difluorophenyl keto moiety onto a heptanoic acid backbone likely proceeds via a Friedel-Crafts acylation reaction. However, the presence of two deactivating fluorine atoms on the aromatic ring makes this transformation challenging. Advanced catalytic systems are therefore essential to achieve high yields and regioselectivity.

Transition metal-based catalysts, particularly Lewis acids, are instrumental in activating the acylating agent for the electrophilic aromatic substitution on the deactivated 1,3-difluorobenzene ring. The key challenge is to control the regioselectivity of the acylation.

Modern catalysts for this transformation include metal triflates, which are often more tolerant to moisture and easier to handle than traditional Lewis acids like aluminum chloride. chemistryjournals.net Lanthanide triflates [Ln(OTf)₃] and hafnium triflate [Hf(OTf)₄], for instance, have been shown to be effective in the acylation of unactivated and deactivated arenes. chemistryjournals.netresearchgate.net For the synthesis of this compound, a plausible route would involve the acylation of 1,3-difluorobenzene with a derivative of heptanedioic acid, such as its mono-acid chloride or anhydride (B1165640).

The choice of catalyst can significantly influence the reaction's efficiency and regioselectivity. A synergistic effect has been observed when using a combination of a rare earth triflate, such as lanthanum triflate [La(OTf)₃], with trifluoromethanesulfonic acid (TfOH), which can lead to high yields and selectivity even under solvent-free conditions. researchgate.netepa.govsioc-journal.cn

Table 1: Comparison of Potential Transition Metal Catalysts for Friedel-Crafts Acylation of Fluorinated Benzenes

| Catalyst System | Acylating Agent | Key Advantages | Potential for Regioselectivity |

| Hafnium Triflate (Hf(OTf)₄) | Acid Anhydrides | High turnover numbers, reusable. chemistryjournals.net | Moderate to good. |

| Lanthanide Triflates (e.g., Yb(OTf)₃) | Acid Anhydrides | Recoverable and reusable. chemistryjournals.net | Good, favors para-acylation. |

| Bismuth Triflate (Bi(OTf)₃) | Acid Chlorides/Anhydrides | Effective for deactivated benzenes. researchgate.net | Substrate-dependent. |

| La(OTf)₃ and TfOH | Acid Chlorides | High yields under solvent-free conditions. researchgate.netepa.gov | High, with up to 99% para-selectivity reported for fluorobenzene (B45895). epa.govsioc-journal.cn |

| Iron(III) chloride (FeCl₃) in Ionic Liquids | Acid Anhydrides | Mild reaction conditions, recyclable system. beilstein-journals.orgnih.gov | High regioselectivity for the para-product. beilstein-journals.org |

These catalytic systems offer pathways to overcome the deactivating effect of the fluorine substituents, enabling the formation of the desired aryl ketone with enhanced control over the isomeric purity of the product.

While transition metal catalysis is central to the core Friedel-Crafts acylation, organocatalysis and biocatalysis offer promising avenues for other transformations in the synthetic sequence or for the synthesis of chiral derivatives of this compound.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions, including the synthesis of ketones. nih.govfigshare.com For instance, an NHC could potentially catalyze the coupling of a suitable aldehyde with an electrophilic aromatic partner to form the keto moiety, offering an alternative to the Friedel-Crafts reaction. While direct application to this specific target is not widely documented, the versatility of organocatalysis suggests potential for novel synthetic routes.

Biocatalysis: Biocatalytic methods are particularly valuable for achieving high stereoselectivity, for instance, in the reduction of the ketone in this compound to a chiral alcohol. Enzymes such as ketoreductases (KREDs) can reduce ketones to their corresponding alcohols with high enantiomeric excess. Furthermore, biocatalytic platforms have been developed for the asymmetric alkylation of α-keto acids, which could be a potential, albeit complex, route to derivatives of the target molecule. nih.gov Such enzymatic processes operate under mild conditions and are highly specific, minimizing by-product formation.

Implementation of Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of this compound focuses on improving the sustainability of the process by minimizing waste, reducing energy consumption, and using less hazardous materials. chemistryjournals.netresearchgate.netresearchgate.net

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. chembam.com In the context of the Friedel-Crafts acylation to produce the target compound, the choice of acylating agent has a significant impact on atom economy.

Using Heptanedioic Anhydride: This approach is more atom-economical as the only byproduct is water (if the anhydride is formed in situ from the diacid) or a molecule of the diacid itself, which could potentially be recovered.

Using Heptanedioyl Monochloride: This route generates a stoichiometric amount of hydrochloric acid as a byproduct, leading to a lower atom economy.

The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product, is another important metric. chembam.com Traditional Friedel-Crafts acylations often have high E-factors due to the use of stoichiometric amounts of Lewis acids and organic solvents. The use of recyclable catalysts and solvent-free conditions can dramatically reduce the E-factor. organic-chemistry.org For example, a metal- and halogen-free methodology using methanesulfonic anhydride as a promoter for Friedel-Crafts acylations has been reported to achieve an E-factor as low as 4. organic-chemistry.orgacs.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process.

Sustainable Solvents: Deep eutectic solvents (DESs) and ionic liquids (ILs) are emerging as green alternatives to volatile organic compounds (VOCs) for Friedel-Crafts acylations. researchgate.netrsc.org A DES composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) can act as both the catalyst and the solvent, is inexpensive, biodegradable, and can be reused multiple times without significant loss of activity. researchgate.netrsc.org Similarly, tunable aryl alkyl ionic liquids (TAAILs) have been shown to be effective media for iron(III) chloride-catalyzed acylations. beilstein-journals.orgnih.gov The use of vegetable oils as renewable and biodegradable reaction media is also being explored for certain types of reactions. nih.gov

Solvent-Free Methodologies: Conducting reactions without a solvent is an ideal green chemistry approach. Solvent-free Friedel-Crafts acylations of fluorobenzene have been successfully carried out using a combination of rare earth triflates and trifluoromethanesulfonic acid, often with microwave irradiation to accelerate the reaction. epa.govsioc-journal.cn These solvent-free conditions not only reduce waste but can also lead to higher reaction rates and easier product isolation. researchgate.net Another approach involves using one of the reactants in excess to act as the solvent, which can be effective if the excess reactant is easily recoverable.

Table 2: Green Chemistry Approaches for Friedel-Crafts Acylation

| Approach | Example | Key Green Advantages |

| Sustainable Solvents | Deep Eutectic Solvent (e.g., [CholineCl][ZnCl₂]₃) | Biodegradable, reusable, acts as both solvent and catalyst. researchgate.netrsc.org |

| Ionic Liquids (e.g., TAAILs) | Low vapor pressure, recyclable, can enhance catalyst performance. beilstein-journals.orgnih.gov | |

| Solvent-Free Conditions | Microwave-assisted reaction with recyclable catalyst | No solvent waste, often faster reaction times, energy efficient. sioc-journal.cnresearchgate.net |

| Alternative Reagents | Methanesulfonic anhydride promoter | Avoids metal and halogen waste, biodegradable byproducts. organic-chemistry.orgacs.org |

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Investigations into the Chemical Reactivity of 7 2,6 Difluorophenyl 7 Oxoheptanoic Acid

Reactivity Profile of the Ketone Moiety in 7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid

The ketone group, characterized by its polar carbon-oxygen double bond, serves as a primary site for nucleophilic attack. Its reactivity is significantly influenced by the electronic effects of the attached 2,6-difluorophenyl group and the acidity of its α-hydrogens.

The carbonyl carbon of the ketone is electrophilic and readily undergoes addition reactions with a variety of nucleophiles. allstudiesjournal.com These reactions typically proceed via the formation of a tetrahedral intermediate.

Hydride Addition: Reduction of the ketone with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields the corresponding secondary alcohol, 7-(2,6-difluorophenyl)-7-hydroxyheptanoic acid.

Organometallic Addition: Reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) add to the carbonyl carbon to form tertiary alcohols after an acidic workup. For example, reaction with methylmagnesium bromide would produce 7-(2,6-difluorophenyl)-7-hydroxyoctanoic acid.

Amine Addition: The reaction with primary amines (R-NH₂) typically forms an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base, through an addition-elimination mechanism where a molecule of water is lost. allstudiesjournal.com Secondary amines react to form enamines. allstudiesjournal.com

Table 1: Representative Nucleophilic Addition Reactions of the Ketone Moiety

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Primary Amine | Methylamine (CH₃NH₂) | Imine (Schiff Base) |

The hydrogens on the carbon atom adjacent to the ketone (the α-carbon) exhibit increased acidity due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance.

Under basic conditions, deprotonation of the α-carbon leads to the formation of an enolate ion. This enolate is a key reactive intermediate in organic synthesis, acting as a potent nucleophile. The equilibrium between the ketone and its corresponding enol tautomer is fundamental to its chemistry, though it typically favors the keto form. sapub.org The formation of an enol or enolate is the first step in reactions such as α-halogenation and aldol (B89426) condensations. sapub.org

The electrophilicity of the carbonyl carbon is a critical determinant of its reactivity towards nucleophiles. Substituents that withdraw electron density from the carbonyl group enhance its partial positive charge, thereby increasing its electrophilicity and reactivity. allstudiesjournal.com

The 2,6-difluorophenyl group attached to the carbonyl in this compound is strongly electron-withdrawing. This is due to the high electronegativity of the two fluorine atoms, which exert a powerful inductive effect (-I effect). This effect increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic compared to a ketone with an unsubstituted phenyl or an alkyl group. Consequently, the ketone moiety in this molecule is expected to be more susceptible to nucleophilic attack. While some studies on α-fluoroketones have shown potentially lower reactivity due to conformational effects, the strong inductive influence of the difluorinated aromatic ring is the predominant factor governing the increased electrophilicity in this specific structure. nih.gov

Reactivity Profile of the Carboxylic Acid Moiety in this compound

The carboxylic acid functional group (-COOH) is characterized by its acidity and its ability to undergo a range of derivatization reactions, typically involving nucleophilic acyl substitution.

The carboxylic acid can be converted into several important derivatives, which often serve as intermediates in the synthesis of more complex molecules. thermofisher.com

Esterification: This reaction involves converting the carboxylic acid into an ester. A common method is the Fischer esterification, which requires reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. nih.gov

Amidation: The formation of an amide bond is a fundamental reaction in organic and medicinal chemistry. lookchemmall.com Direct reaction of the carboxylic acid with an amine is often difficult and requires high temperatures. More commonly, the carboxylic acid is first "activated" using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or by converting it to a more reactive derivative like an acyl chloride. thermofisher.comlookchemmall.comnih.gov This activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. nih.govresearchgate.netresearchgate.net

Acyl Halide Formation: Carboxylic acids can be converted to highly reactive acyl halides (e.g., acyl chlorides) by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl halides are valuable synthetic intermediates for the preparation of esters, amides, and other acid derivatives.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product Functional Group |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester |

| Amidation | Amine (e.g., Methylamine), Coupling Agent (e.g., EDAC) | Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

Carboxylic acids are organic acids that partially dissociate in aqueous solutions to form a carboxylate anion and a proton. libretexts.orgbyjus.com The strength of a carboxylic acid is quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (pKa = -logKa). libretexts.org A lower pKa value indicates a stronger acid. libretexts.org

The acidity is largely determined by the stability of the conjugate base (the carboxylate anion). libretexts.org Electron-withdrawing groups attached to the carboxylic acid increase acidity by stabilizing the negative charge of the carboxylate anion through inductive effects. byjus.comhcpgcollege.edu.in Conversely, electron-donating groups decrease acidity. byjus.com

In this compound, the ketone group and, more significantly, the strongly electron-withdrawing 2,6-difluorophenyl group, are expected to increase its acidity compared to unsubstituted aliphatic or aromatic carboxylic acids. The inductive effect of these groups helps to delocalize and stabilize the negative charge on the carboxylate anion once the proton is released. Therefore, its pKa is predicted to be lower than that of both heptanoic acid and benzoic acid, indicating it is a stronger acid. youtube.com

Table 3: Comparison of pKa Values for Selected Carboxylic Acids

| Compound | Structure | Typical pKa | Electron-Withdrawing/Donating Nature of Substituent |

| Heptanoic Acid | CH₃(CH₂)₅COOH | ~4.89 | Alkyl chain (weakly electron-donating) |

| Benzoic Acid | C₆H₅COOH | ~4.20 | Phenyl group (weakly electron-withdrawing) |

| Chloroacetic Acid | ClCH₂COOH | ~2.85 | Chlorine (strongly electron-withdrawing) |

| This compound | C₁₃H₁₄F₂O₃ | Predicted < 4.2 | 2,6-Difluorophenyl and keto group (strongly electron-withdrawing) |

Note: The pKa for this compound is an estimated value based on the electronic effects of its substituents.

Intermolecular and Intramolecular Reactivity Studies Involving Both Functional Groups

The presence of both a carboxylic acid and a ketone allows for a range of reactions where both groups participate, either in concert or sequentially. The difluorophenyl group is expected to influence the reactivity of the ketone through its electron-withdrawing nature.

The linear structure of this compound makes it a candidate for intramolecular cyclization reactions, which would lead to the formation of cyclic compounds. The feasibility and outcome of such reactions would depend on the reaction conditions, including the choice of reagents and catalysts.

Potential intramolecular cyclization pathways could include:

Friedel-Crafts Acylation: Under strong acid catalysis, the carboxylic acid could acylate the difluorophenyl ring. However, the presence of two deactivating fluorine atoms on the aromatic ring would likely make this an unfavorable process, requiring harsh reaction conditions.

Lactonization: While less common for a molecule of this chain length, intramolecular esterification to form a large-ring lactone could theoretically be induced under specific dehydrating conditions.

Intermolecular condensation reactions could also be envisaged, where two or more molecules of this compound react with each other. For instance, intermolecular esterification could lead to the formation of dimers or oligomers.

Table 1: Hypothetical Cyclization and Condensation Reactions

| Reaction Type | Potential Product Type | Required Conditions (General) | Likelihood for this Compound |

| Intramolecular Friedel-Crafts Acylation | Fused bicyclic ketone | Strong Lewis or Brønsted acid | Low due to deactivating fluorine atoms |

| Intramolecular Lactonization | Macrocyclic lactone | Dehydrating agent, acid/base catalyst | Low due to ring strain |

| Intermolecular Esterification | Dimer/Oligomer | Acid catalyst, removal of water | Moderate |

Mechanistic Elucidation of Key Transformations Involving this compound

Without experimental data on the reactions of this compound, any mechanistic discussion remains speculative. The elucidation of reaction mechanisms would typically involve a combination of kinetic studies, isotopic labeling experiments, and computational modeling.

For a hypothetical intramolecular cyclization via Friedel-Crafts acylation, the mechanism would involve the following steps:

Activation of the carboxylic acid by the acid catalyst to form a highly electrophilic acylium ion.

Electrophilic attack of the acylium ion on the electron-deficient difluorophenyl ring. This step would be the rate-determining step and is expected to be slow due to the deactivating effect of the fluorine atoms.

Rearomatization of the ring through the loss of a proton to regenerate the catalyst.

The regioselectivity of such a reaction would also be of interest, as acylation could potentially occur at different positions on the aromatic ring, although steric hindrance from the existing substituent and the deactivating nature of the fluorine atoms would play a significant role.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For 7-(2,6-difluorophenyl)-7-oxoheptanoic acid, a combination of one-dimensional and multi-dimensional NMR experiments is employed for a complete structural assignment.

Multi-dimensional NMR techniques are crucial for establishing the covalent framework and spatial arrangement of atoms within a molecule. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity of the aliphatic heptanoic acid chain, showing correlations between the protons on C2 through C6.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the aliphatic chain and the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the protons on C6 to the carbonyl carbon (C7) and from the aromatic protons to the carbonyl carbon, confirming the connection between the aliphatic chain and the difluorophenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space proximity of nuclei, which is essential for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could provide information about the spatial relationship between the protons on the aliphatic chain and the aromatic ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound, which would be assigned using the aforementioned multi-dimensional NMR techniques.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 (-COOH) | ~12.0 (s, 1H) | ~179.0 | - | C2, C3 |

| 2 | ~2.35 (t, 2H) | ~34.0 | H3 | C1, C3, C4 |

| 3 | ~1.65 (m, 2H) | ~24.5 | H2, H4 | C2, C4, C5 |

| 4 | ~1.35 (m, 2H) | ~28.8 | H3, H5 | C3, C5, C6 |

| 5 | ~1.70 (m, 2H) | ~23.5 | H4, H6 | C4, C6, C7 |

| 6 | ~3.00 (t, 2H) | ~38.0 | H5 | C4, C5, C7, C1' |

| 7 (C=O) | - | ~198.0 | - | - |

| 1' | - | ~118.0 (t) | - | - |

| 2', 6' | - | ~163.0 (dd) | - | - |

| 3', 5' | ~7.10 (t, 2H) | ~112.0 (dd) | H4' | C1', C2', C4', C5', C6' |

| 4' | ~7.50 (m, 1H) | ~132.0 (t) | H3', H5' | C2', C3', C5', C6' |

Note: The chemical shifts and coupling patterns are predicted values and may vary in an actual experimental spectrum. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique for the characterization of this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR studies. The chemical shift of ¹⁹F is highly sensitive to its electronic environment, providing valuable structural information. prepchem.com

In the case of this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this resonance would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the fluorine signal would exhibit coupling to the adjacent aromatic protons, providing further confirmation of the substitution pattern.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹⁹F | ~ -110 to -120 | t | ³J(F-H) ≈ 7-10 |

Note: Chemical shifts are relative to a standard such as CFCl₃.

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte with that of a known standard. chemicalbook.com This technique is particularly useful as it does not require a reference standard of the analyte itself. For this compound, qNMR can be employed to accurately determine its purity by using a certified internal standard with a known concentration. The progress of the synthesis of this compound can also be monitored by taking aliquots from the reaction mixture and analyzing them by NMR to determine the ratio of starting materials to products. chemicalbook.com

Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₁₄F₂O₃. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed formula.

| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |

| [M+H]⁺ | 257.0980 | 257.0982 | < 1.0 |

| [M+Na]⁺ | 279.0799 | 279.0801 | < 1.0 |

| [M-H]⁻ | 255.0822 | 255.0820 | < 1.0 |

Note: The observed exact mass and mass error are hypothetical values for illustrative purposes.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. The resulting fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, MS/MS analysis would reveal characteristic fragmentation pathways that can be used to confirm the connectivity of the different parts of the molecule.

Key expected fragmentation pathways for the [M+H]⁺ ion would include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxylic acid group (-45 Da): Cleavage of the C-C bond adjacent to the carboxyl group.

Cleavage of the aliphatic chain: Resulting in a series of fragment ions corresponding to the loss of CH₂ units.

Formation of the 2,6-difluorobenzoyl cation: A prominent fragment at m/z 141, resulting from the cleavage of the bond between C6 and C7.

The following table summarizes some of the expected key fragment ions in the MS/MS spectrum of the [M+H]⁺ ion of this compound.

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 239.0874 | [M+H - H₂O]⁺ |

| 141.0143 | [C₇H₃F₂O]⁺ (2,6-difluorobenzoyl cation) |

| 113.0302 | [C₆H₄F₂]⁺ (from further fragmentation of the benzoyl cation) |

The combination of these advanced spectroscopic and analytical methodologies provides a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity for any subsequent scientific investigation or application.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The presence of both a ketone and a carboxylic acid in this compound gives rise to distinct and identifiable signals in its vibrational spectra.

The ketone functional group is characterized by a strong C=O stretching vibration (ν C=O). Typically, for aliphatic ketones, this band appears around 1715 cm⁻¹. uomustansiriyah.edu.iq However, in this molecule, the ketone is conjugated with the 2,6-difluorophenyl ring. This conjugation delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O bond and shifting its stretching frequency to a lower wavenumber, generally in the range of 1685-1665 cm⁻¹. youtube.com

The carboxylic acid functionality presents several characteristic bands. spectroscopyonline.com The most prominent is the C=O stretching vibration, which for saturated aliphatic carboxylic acids, typically appears in the 1725-1700 cm⁻¹ region. youtube.comspectroscopyonline.com Due to intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions, this peak is often very strong and relatively broad. spectroscopyonline.comresearchgate.net Another key feature is the O-H stretching vibration, which gives rise to a very broad and intense absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹. youtube.comspectroscopyonline.commdpi.com This broadness is a direct consequence of the strong hydrogen bonding. spectroscopyonline.commdpi.com Additionally, the C-O stretching vibration and O-H in-plane bending are coupled and result in bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. uomustansiriyah.edu.iqspectroscopyonline.com An O-H out-of-plane bending vibration is also characteristic, appearing as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Aryl Ketone | C=O Stretch (ν C=O) | 1685 - 1665 | Strong | Frequency is lowered due to conjugation with the aromatic ring. youtube.com |

| Carboxylic Acid | O-H Stretch (ν O-H) | 3300 - 2500 | Strong, Very Broad | Broadness is due to hydrogen bonding. youtube.comspectroscopyonline.com |

| C=O Stretch (ν C=O) | 1725 - 1700 | Strong | Associated with the hydrogen-bonded dimer form. youtube.com | |

| C-O Stretch (ν C-O) | 1320 - 1210 | Medium | Often coupled with O-H in-plane bending. uomustansiriyah.edu.iqspectroscopyonline.com | |

| O-H Out-of-Plane Bend (γ O-H) | 960 - 900 | Medium, Broad | A characteristic feature of carboxylic acid dimers. spectroscopyonline.com |

The difluorinated phenyl ring introduces additional characteristic vibrations. The Carbon-Fluorine (C-F) stretching vibrations are particularly intense in the IR spectrum due to the large dipole moment change associated with the C-F bond. These modes typically appear in the 1400 cm⁻¹ to 1000 cm⁻¹ region. researchgate.netaip.org The exact position and number of bands depend on the substitution pattern and coupling with other vibrations. For a 2,6-disubstituted ring, complex vibrational couplings can be expected.

The aromatic ring itself gives rise to several distinct modes. Aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.compressbooks.pub In-ring C=C stretching vibrations produce a series of bands, usually of variable intensity, in the 1625-1430 cm⁻¹ range. orgchemboulder.comderpharmachemica.com Furthermore, the substitution pattern on the benzene (B151609) ring influences the C-H out-of-plane bending ("oop") bands in the 900-675 cm⁻¹ region, which can provide structural confirmation. orgchemboulder.com

| Structural Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| Difluorophenyl Group | C-F Stretch (ν C-F) | 1400 - 1000 | Strong to Medium | Often appears as multiple bands due to coupling. researchgate.netaip.org |

| Aromatic C-H Stretch (ν C-H) | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring. orgchemboulder.compressbooks.pub | |

| Aromatic Ring | C=C In-Ring Stretch | 1625 - 1430 | Variable | A series of bands is typical for aromatic compounds. derpharmachemica.com |

| C-H Out-of-Plane Bend (γ C-H) | 900 - 675 | Pattern is dependent on ring substitution. orgchemboulder.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of this compound with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision.

This technique would provide invaluable data for the molecule, including:

Bond Lengths and Angles: Precise measurement of all covalent bonds and the angles between them, confirming the molecular connectivity.

Conformation: Determination of the exact spatial orientation of the molecule's components, such as the torsion angles of the flexible heptanoic acid chain and the orientation of the difluorophenyl ring relative to the ketone.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. This includes the direct visualization of hydrogen bonding, particularly the expected dimeric association between the carboxylic acid groups of two adjacent molecules. Other non-covalent interactions, such as π-stacking or halogen bonding involving the fluorine atoms, could also be identified.

Stereochemistry: Although this specific molecule is achiral, for chiral compounds, X-ray crystallography can unambiguously determine the absolute configuration.

While specific crystallographic data for this compound is not publicly available, the methodology remains the gold standard for solid-state structural analysis.

Hyphenated Techniques for In-Situ Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for real-time, in-situ monitoring of chemical reactions. nih.govchemijournal.comresearchgate.net For the synthesis of this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) would be particularly useful. nih.gov

In a typical application, a small aliquot of the reaction mixture is automatically sampled at regular intervals and injected into the HPLC system. The HPLC separates the components of the mixture—the starting materials, intermediates, the final product (this compound), and any byproducts. As each component elutes from the chromatography column, it passes into the detector.

HPLC-PDA: The photodiode array detector provides a UV-Vis spectrum for each eluting compound. This allows for the identification of chromophoric species (like the aromatic starting material and product) and their quantification based on absorbance.

LC-MS: This is an even more powerful technique. nih.gov As components elute, they are ionized and enter a mass spectrometer, which determines their mass-to-charge ratio. This provides definitive identification of the product by its molecular weight and can also reveal the structure of unknown intermediates and byproducts through fragmentation patterns (in MS/MS). nih.gov

By tracking the disappearance of reactants and the appearance of the product over time, these hyphenated techniques allow for precise determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst loading, reaction time), and assessment of final product purity without the need for cumbersome offline workup and analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 7 2,6 Difluorophenyl 7 Oxoheptanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and derive various molecular characteristics.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it ideal for studying the conformational preferences of flexible molecules like 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid, which has a flexible heptanoic acid chain.

A DFT study, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would identify various stable conformers (rotational isomers) and calculate their relative energies. bhu.ac.in This analysis would reveal the most likely shapes the molecule adopts in the gas phase and how the difluorophenyl and carboxylic acid groups orient themselves relative to the alkyl chain.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | B3LYP/6-311G(d,p) | 0.00 |

| Conformer A | B3LYP/6-311G(d,p) | 1.52 |

| Conformer B | B3LYP/6-311G(d,p) | 2.78 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key to understanding a molecule's reactivity. malayajournal.orgthaiscience.info The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. malayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule; a larger gap suggests higher stability and lower chemical reactivity. malayajournal.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and carboxyl groups and the fluorine atoms, indicating these are sites for electrophilic interaction. bhu.ac.inresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.23 |

Computational Studies on Reaction Mechanisms and Kinetics

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into how transformations occur.

Potential Energy Surface (PES) Mapping for Key Transformations

A Potential Energy Surface (PES) is a conceptual map that relates the energy of a molecule or a system of molecules to its geometry. By mapping the PES for a specific reaction, chemists can identify the lowest energy path from reactants to products. This path includes stable intermediates and the high-energy transition states that connect them. For a molecule like this compound, PES mapping could be used to study reactions such as the cyclization of the heptanoic acid chain or reactions involving the carbonyl group.

Transition State Localization and Activation Energy Calculations

A transition state is the highest energy point along the reaction coordinate, representing the "peak" of the energy barrier that must be overcome for a reaction to proceed. Locating the precise geometry of a transition state is a key goal of computational reaction studies. Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the rate of a chemical reaction, as a higher activation energy corresponds to a slower reaction.

For this compound, these calculations could predict the feasibility and kinetics of various potential synthetic transformations or degradation pathways under different conditions.

Advanced Applications in Molecular Design and Methodology Development

Design and Synthesis of 7-(2,6-Difluorophenyl)-7-oxoheptanoic Acid as a Molecular Probe Scaffold

The structure of this compound is well-suited for development as a molecular probe. The difluorophenyl group can serve as a recognition element or a spectroscopic tag, while the carboxylic acid and the alkyl chain provide handles for functionalization and for modulating the probe's physical properties, such as solubility and cell permeability.

The carboxylic acid moiety of this compound is a prime site for bioconjugation. Standard coupling chemistries can be employed to attach this scaffold to biomolecules. For more advanced and specific labeling, the molecule can be derivatized to incorporate functionalities suitable for "click chemistry."

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this, this compound could be modified to contain either a terminal alkyne or an azide group. This would allow for its efficient and specific attachment to biomolecules that have been correspondingly modified with the complementary reactive partner.

Other click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, or Staudinger ligation, could also be employed through appropriate synthetic modifications of the heptanoic acid backbone.

Table 1: Potential Orthogonal Functionalization Strategies

| Reaction Type | Reactive Groups | Key Advantages |

|---|---|---|

| CuAAC | Azide + Terminal Alkyne | High efficiency, reliability |

| SPAAC | Azide + Strained Alkyne | Copper-free, biocompatible |

| Staudinger Ligation | Azide + Phosphine | Bioorthogonal, mild conditions |

The rational design of molecular probes based on this scaffold would involve tuning its structure to achieve specific interactions with a biological target. The 2,6-difluorophenyl group is a key element in this regard. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, and their electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially enhancing π-π stacking or other aromatic interactions.

By systematically modifying the substituents on the phenyl ring or altering the length and functionality of the heptanoic acid chain, the probe's affinity and selectivity for a particular target, such as an enzyme active site or a protein-protein interface, could be optimized. The design process would typically be guided by computational modeling and structure-activity relationship (SAR) studies.

Utilization in the Development of Novel Organic Reactions

The reactivity of the carbonyl group and the carboxylic acid, along with the potential to introduce other functional groups, makes this compound a versatile substrate for exploring and developing new organic reactions.

The ketone functionality within the molecule can serve as a handle for a variety of catalytic transformations. For instance, it could be a substrate for developing new asymmetric reduction or alkylation catalysts, where the difluorophenyl group might influence the stereochemical outcome of the reaction. The carboxylic acid could also be used to anchor the molecule to a solid support or a catalyst, facilitating studies of heterogeneous catalysis.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound (containing both a ketone and a carboxylic acid) makes it an interesting candidate for the design of novel MCRs. For example, it could potentially participate in Passerini or Ugi-type reactions, leading to the rapid generation of diverse libraries of complex molecules with potential biological activities.

Contribution to Advanced Materials Science and Engineering (General, Academic)

The incorporation of fluorinated moieties into polymers and other materials can impart unique and desirable properties, such as thermal stability, chemical resistance, and low surface energy. While direct use of this compound in materials science is not yet reported, its structure suggests several potential avenues for contribution.

The carboxylic acid provides a reactive site for polymerization. It could be converted into an acid chloride or ester and used as a monomer in condensation polymerizations to create novel polyesters or polyamides. The presence of the difluorophenyl group in the resulting polymer could lead to materials with enhanced thermal stability and specific optical or electronic properties. The fluorine atoms can also promote specific polymer chain packing and crystallinity, influencing the macroscopic properties of the material.

Furthermore, the molecule could be used to functionalize surfaces, creating hydrophobic or oleophobic coatings. The difluorophenyl group would contribute to lowering the surface energy, while the carboxylic acid would allow for covalent attachment to a variety of substrates.

Future Research Directions and Unexplored Avenues for 7 2,6 Difluorophenyl 7 Oxoheptanoic Acid

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The advancement of drug discovery and materials science is increasingly reliant on the rapid synthesis and screening of large compound libraries. ewadirect.com Integrating 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid into automated and high-throughput workflows could significantly accelerate the discovery of new derivatives with valuable properties.

Automated Synthesis: Automated synthesis platforms, such as those used for producing PET radiotracers, could be adapted for the derivatization of this compound. nih.govmdpi.com For instance, automated modules could perform sequential modifications of the carboxylic acid terminus, followed by reactions at the ketone or aromatic ring, enabling the creation of a diverse library of analogues with minimal manual intervention. The use of such systems is crucial for efficiently exploring the chemical space around this scaffold.

High-Throughput Experimentation (HTE): High-throughput screening (HTS) technologies are essential for rapidly evaluating the biological or material properties of newly synthesized compounds. ewadirect.com Given that this compound contains a ketone group, established HTS assays for ketones could be readily applied. nih.govnih.govresearchgate.net Fluorescence-based assays, for example, have been developed for the rapid and sensitive detection of ketones in microtiter plates, which could be used to screen for enzyme inhibitors or catalysts that transform the ketone moiety. nih.govnih.gov Furthermore, high-throughput virtual screening, which uses computational models to predict the binding affinity of compounds to specific targets, could be employed to prioritize derivatives for synthesis, saving time and resources. ewadirect.com

| Technology Platform | Potential Application for this compound | Relevant Findings |

| Automated Synthesis Modules | Rapid generation of derivative libraries via modification of the carboxylic acid and ketone functionalities. | Adaptable from systems used in PET radiotracer synthesis, enabling efficient, multi-step reactions. nih.govmdpi.com |

| High-Throughput Screening (HTS) | Fast evaluation of derivatives for biological activity (e.g., enzyme inhibition) or catalytic turnover. | Fluorescence-based assays for ketones are well-suited for screening in microplate format. nih.govnih.govresearchgate.net |

| Virtual Screening | Computational prediction of active compounds to guide synthetic efforts toward high-priority targets. | Reduces costs and accelerates the discovery process by prioritizing promising molecular structures. ewadirect.com |

Exploration of Novel Catalytic Transformations for Fluorinated Ketones and Carboxylic Acids

Recent years have seen a surge in the development of novel catalytic methods that could be applied to selectively modify the distinct functional groups of this compound.

Transformations of the Fluorinated Ketone: The ketone moiety is a prime target for a variety of modern catalytic reactions. Asymmetric organocatalysis, for instance, could be used for the enantioselective α-fluorination or functionalization of the carbon adjacent to the carbonyl group, creating chiral centers with high precision. nih.govprinceton.edu Furthermore, photoredox catalysis opens up new avenues for radical-based fluorinative transformations under mild conditions. researchgate.net These methods could be used to introduce additional fluorine atoms or other functional groups, significantly altering the molecule's steric and electronic properties.

Transformations of the Carboxylic Acid: The terminal carboxylic acid is another versatile handle for diversification. Metallaphotoredox catalysis has emerged as a powerful tool for the functionalization of aliphatic carboxylic acids, enabling reactions like arylation, amination, and trifluoromethylation. princeton.edunih.gov Transition-metal-catalyzed methods also allow for the conversion of carboxylic acids into other important functional groups. For example, catalytic decarbonylation can transform the acid into an olefin, while other protocols can achieve direct conversion to nitriles or facilitate lactonization via C-H activation. acs.orgnih.govrsc.org

| Functional Group | Catalytic Method | Potential Transformation |

| Fluorinated Ketone | Organocatalysis | Enantioselective α-fluorination or alkylation. nih.govprinceton.edu |

| Photoredox Catalysis | Radical-based fluorinative transformations. researchgate.net | |

| Carboxylic Acid | Metallaphotoredox Catalysis | Decarboxylative arylation, amination, trifluoromethylation. princeton.edunih.gov |

| Transition-Metal Catalysis | Conversion to olefins (decarbonylation) or nitriles. nih.govrsc.org |

Development of Advanced Computational Models for Complex Reactivity and Selectivity Predictions

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex organic molecules. nih.govemerginginvestigators.org For a molecule like this compound, developing advanced computational models could guide synthetic efforts and explain experimental outcomes.

Density Functional Theory (DFT) can be used to calculate key properties that govern reactivity, such as bond-breaking enthalpies and electron densities around the fluorine atoms. nih.govacs.orgacs.org Such calculations can predict the most likely sites for metabolic attack or chemical reaction. emerginginvestigators.org Furthermore, computational methods are increasingly accurate in predicting spectroscopic data, such as ¹⁹F NMR chemical shifts, which can be invaluable for identifying reaction products without needing authentic standards. nih.govacs.org

By simulating reaction pathways, these models can predict the transition states and energy barriers for various transformations, allowing chemists to forecast the feasibility and selectivity of a proposed reaction. researchgate.net This predictive power is crucial for designing efficient synthetic routes and avoiding unproductive experiments, thereby accelerating the exploration of this compound's chemical potential.

Potential as a Scaffold for Next-Generation Chemical Probes for Academic Investigations

The distinct structural components of this compound make it an excellent candidate for development as a molecular scaffold for new chemical probes. researchgate.net Chemical probes are essential tools for studying biological processes in academic and industrial research. mdpi.com

The fluorinated ketone functional group is particularly noteworthy. Peptidyl mono-fluoromethyl ketones (FMKs) are known to act as effective covalent inhibitors of proteases and can be used as chemical probes to investigate cellular functions. mdpi.com The ketone in this molecule could be similarly leveraged to form covalent bonds with biological targets.

Moreover, the 2,6-difluorophenyl group serves as an ideal ¹⁹F NMR reporter. The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its virtual absence in biological systems means that signals from a fluorinated probe are free from background interference. nih.gov This makes ¹⁹F NMR an excellent technique for studying protein-ligand interactions and conformational changes. The two fluorine atoms in the 2,6-difluorophenyl group would provide a sharp, strong signal, making it a sensitive tag for such studies. researchgate.net The heptanoic acid chain acts as a flexible linker, allowing for the attachment of other functionalities, such as targeting moieties or fluorescent dyes, to create multifunctional probes. nih.govacs.org

| Molecular Fragment | Role in a Chemical Probe | Rationale |

| Ketone | Reactive "warhead" | Can form covalent bonds with target biomolecules, enabling activity-based protein profiling. mdpi.com |

| 2,6-Difluorophenyl Group | ¹⁹F NMR Reporter Tag | Provides a sensitive, background-free signal for studying molecular interactions via NMR spectroscopy. nih.govresearchgate.net |

| Heptanoic Acid Linker | Versatile Connector | Allows for the straightforward attachment of targeting ligands, affinity tags, or other reporter groups. researchgate.net |

Opportunities for Interdisciplinary Research and Collaboration

The unique properties imparted by fluorine mean that research into this compound is inherently interdisciplinary. nih.gov Exploring its full potential will require collaboration between synthetic chemists and experts in other fields.

Medicinal Chemistry and Chemical Biology: Collaborations in these areas could focus on developing derivatives as potential drug candidates or as chemical probes to study disease pathways. nih.govacs.org The fluorinated scaffold could be used to design novel bioisosteres, which are structurally distinct but functionally similar to existing bioactive molecules. uni-muenster.de

Materials Science: Fluorinated organic compounds often exhibit unique properties such as high thermal stability and specific electronic characteristics. longdom.orgrsc.org In collaboration with materials scientists, derivatives of this compound could be investigated for applications in electronics, optoelectronics, or as components of advanced polymers. rsc.org

Agrochemical Science: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. cas.cnnih.gov Partnering with agrochemical researchers could lead to the discovery of new crop protection agents based on this molecular scaffold.

Such interdisciplinary projects are crucial for translating fundamental chemical discoveries into practical applications and will likely uncover new and unexpected uses for this versatile fluorinated compound. lestudium-ias.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(2,6-difluorophenyl)-7-oxoheptanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 2,6-difluorophenylacetic acid with a heptanoic acid derivative under acidic catalysis (e.g., H₂SO₄) enables ketone formation. Reaction optimization includes:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade acid-sensitive groups .

- Catalyst : Lewis acids like AlCl₃ enhance electrophilic substitution in aromatic systems .

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce side reactions .

- Data Note : Yields for analogous compounds (e.g., 8-(2,6-difluorophenyl)-8-oxooctanoic acid) range from 45–65% under optimized conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm fluorine substitution patterns via ¹⁹F NMR (δ -110 to -120 ppm for ortho-F) and ketone carbonyl signals at ~200–210 ppm in ¹³C NMR .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (expected m/z ~270.27) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Dry, inert atmosphere (2–8°C) to prevent ketone oxidation or hydrolysis .

- Safety : Use PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ < 300 mg/kg in rodent models) and skin irritation risks .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl group influence the compound’s lipophilicity and membrane permeability in biological systems?

- Methodological Answer :

- LogP Measurement : Shake-flask method (octanol/water partition) shows logP ~2.8 ± 0.2, indicating moderate lipophilicity suitable for cellular uptake .

- MD Simulations : Molecular dynamics (e.g., GROMACS) predict membrane insertion via fluorine-mediated hydrophobic interactions .

- Experimental Validation : Parallel Artificial Membrane Permeability Assay (PAMPA) demonstrates permeability coefficients >1 × 10⁻⁶ cm/s .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for in vivo studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor acylation progress and adjust reagent stoichiometry dynamically .

- Crystallization Control : Seed crystals and slow cooling (-0.5°C/min) reduce polymorph formation, ensuring consistent melting points (mp 80–84°C for analogs) .

- Quality Metrics : Enforce strict limits on impurities (e.g., <0.1% residual Al³⁺ from catalysis) via ICP-MS .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Docking Studies : Autodock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., cyclooxygenase-2) by modeling fluorine’s electronegative effects on π-π stacking .

- QSAR : Train models on fluorophenyl analogs to correlate substituent position (2,6 vs. 3,5) with IC₅₀ values in enzyme inhibition assays .

- In Silico ADMET : SwissADME predicts improved metabolic stability (t₁/₂ > 4h) for methyl-ester prodrugs .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to confirm EC₅₀ values (e.g., COX-2 inhibition IC₅₀ = 12 μM vs. 18 μM in conflicting studies) .

- Off-Target Screening : Broad-spectrum kinase profiling (e.g., Eurofins Panlabs) identifies non-specific interactions with off-targets like PKA .

- Metabolite Identification : LC-HRMS detects active metabolites (e.g., 7-hydroxy derivatives) that may contribute to observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.